molecular formula C12H12N2O6 B585840 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester CAS No. 1346601-58-8

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester

Cat. No. B585840
CAS RN: 1346601-58-8
M. Wt: 280.236
InChI Key: RCBFPXNMFGIQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is a reagent widely used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten .


Synthesis Analysis

The synthesis of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester involves the reaction of the SE group with lysine residues on the carrier protein, converting them to reactive maleimides . This compound is used as an aliphatic heterobifunctional crosslinker reagent .


Molecular Structure Analysis

The empirical formula of 3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester is C11H10N2O6 . Its molecular weight is 266.21 . The SMILES string representation of its structure is O=C1CCC(N1OC(CC)N2C(C=CC2=O)=O)=O .


Chemical Reactions Analysis

This compound is used for generating stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . It is also used for techniques such as the cross-linking of haptens to enzymes prior to enzyme immunoassays or fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 167-171 °C . It is insoluble in water .

Safety And Hazards

3-(Methylmaleimido)propionic Acid N-Succinimidyl Ester may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-7-6-10(17)13(12(7)19)5-4-11(18)20-14-8(15)2-3-9(14)16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBFPXNMFGIQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate

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